N-(4-bromophenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound’s IUPAC name, N-(4-bromophenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide , follows systematic conventions for heterocyclic derivatives. The parent structure is the 3,4-dihydropyrazin-2(1H)-one ring, numbered such that the carbonyl group (C=O) occupies position 3. Substituents are prioritized as follows:
- 4-(3-fluoro-4-methylphenyl) : A para-substituted phenyl group with fluorine at position 3 and methyl at position 4.
- Thioacetamide side chain : A sulfur-linked acetamide group (-S-CH2-C(=O)-NH-) attached to position 2 of the pyrazinone ring.
- N-(4-bromophenyl) : A bromine-substituted phenyl group bonded to the acetamide nitrogen.
The molecular formula is C19H15BrFN3O2S , with a molecular weight of 448.3 g/mol . The SMILES notation, Cc1ccc(-n2ccnc(SCC(=O)Nc3ccc(Br)cc3)c2=O)cc1F , encodes the connectivity of atoms and stereoelectronic features.
Molecular Architecture and Crystallographic Data
While crystallographic data for this specific compound remain unpublished, structural analogs suggest a planar pyrazinone core with substituents adopting orthogonal orientations to minimize steric hindrance. Key features include:
- Pyrazinone ring : The 3,4-dihydropyrazin-2-one moiety exhibits partial aromaticity, with bond lengths intermediate between single and double bonds (C-N: ~1.34 Å, C=O: ~1.23 Å).
- Thioether linkage : The C-S bond length is approximately 1.81 Å , typical for thioethers.
- Hydrogen-bonding motifs : The amide (-NH-C(=O)-) and carbonyl (C=O) groups facilitate intramolecular hydrogen bonds, stabilizing the conformation.
| Structural Feature | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| Pyrazinone C-N | 1.34 | 120 |
| Thioether C-S | 1.81 | 104 |
| Amide C=O | 1.22 | 120 |
Table 1: Predicted bond parameters based on density functional theory (DFT) calculations.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d6) :
¹³C NMR (100 MHz, DMSO-d6) :
Infrared (IR) Spectroscopy
- ν 1705 cm⁻¹ : Stretching vibration of the amide carbonyl (C=O).
- ν 1650 cm⁻¹ : Pyrazinone carbonyl (C=O).
- ν 680 cm⁻¹ : C-S stretching.
Mass Spectrometry (MS)
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level provides electronic structure insights:
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
- Molecular electrostatic potential (MEP) : Negative potential localized at the carbonyl oxygen and sulfur atom, suggesting nucleophilic attack sites.
# Example DFT input for Gaussian 09
#B3LYP/6-311+G(d,p) Opt Freq
Molecule specification
0 1
C 0.000 0.000 0.000
... (coordinates truncated)
- Natural Bond Orbital (NBO) Analysis :
- The sulfur atom’s lone pairs participate in hyperconjugation with the adjacent methylene group, stabilizing the thioether linkage.
- The amide group exhibits resonance, delocalizing electron density between the nitrogen and carbonyl oxygen.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O2S/c1-12-2-7-15(10-16(12)21)24-9-8-22-18(19(24)26)27-11-17(25)23-14-5-3-13(20)4-6-14/h2-10H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQAGVMIPUPMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromophenyl isothiocyanate with appropriate acetamides. The synthesis pathway can be summarized as follows:
- Formation of Thioamide : The initial step involves the reaction of 4-bromophenyl isothiocyanate with a suitable amine to form a thioamide.
- Acetylation : The thioamide is then acetylated using acetic anhydride or acetyl chloride to yield the final compound.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazole or pyrazine rings have shown activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial lipid biosynthesis pathways.
| Compound | Activity | Target Organism |
|---|---|---|
| Compound A | Moderate | E. coli |
| Compound B | High | S. aureus |
| This compound | Pending | TBD |
Anticancer Activity
The anticancer potential of this compound has been assessed in vitro against various cancer cell lines. Compounds with similar structural motifs have demonstrated cytotoxicity against breast cancer (MCF7) and other tumor cell lines.
Case Study: Anticancer Screening
In a study evaluating the anticancer effects of related compounds, it was found that derivatives with electron-withdrawing groups exhibited enhanced activity against MCF7 cells. The IC50 values for these compounds ranged from 10 to 20 µM, indicating significant potency.
Structure–Activity Relationship (SAR)
The SAR analysis reveals that the presence of specific functional groups significantly influences the biological activity of these compounds:
- Electron-Withdrawing Groups : Enhance antimicrobial and anticancer activities.
- Thiazole and Pyrazine Rings : Essential for bioactivity; their presence correlates with increased potency.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in bacterial resistance and cancer proliferation pathways. These studies suggest favorable binding modes that could lead to the development of more potent derivatives.
Comparison with Similar Compounds
Core Heterocyclic Structures
The dihydropyrazinone core in the target compound distinguishes it from analogs with quinazolinone, thienopyrimidinone, or pyridinone cores (Table 1).
Table 1: Core Structure Comparison
Substituent Effects
Bromophenyl Group :
Fluorinated Aromatic Systems :
Thioacetamide Linkage :
Physical and Chemical Properties
Table 2: Physical Properties
The high melting points (>300°C) of compounds suggest strong intermolecular forces, whereas the target compound’s flexibility might result in lower thermal stability.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis requires multi-step protocols starting with precursor functionalization (e.g., bromophenyl or fluoromethylphenyl groups). Critical parameters include:
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution reactions .
- Temperature control : Reflux conditions (~80–120°C) are often necessary for cyclization steps .
- Catalysts : Use of bases like K₂CO₃ or Et₃N to deprotonate thiol intermediates during thioether formation .
- Purification : Column chromatography or recrystallization improves purity, monitored by HPLC (>95% purity threshold) .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring saturation (e.g., dihydropyrazinone protons at δ 3.5–4.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ ~500–550 Da) and fragmentation patterns .
- IR spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and thioamide (C-S, ~650 cm⁻¹) groups .
- HPLC : Quantifies purity and monitors reaction progress .
Q. What preliminary biological assays are recommended to assess anti-inflammatory or anticancer potential?
- Methodological Answer :
- Kinase inhibition assays : Screen against pro-inflammatory kinases (e.g., JAK2, p38 MAPK) using ATP-competitive ELISA .
- Cytotoxicity testing : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to evaluate programmed cell death .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Derivatization : Introduce substituents at the pyrazinone ring (e.g., electron-withdrawing groups to enhance electrophilicity) .
- Pharmacophore mapping : Use X-ray crystallography or computational models to identify critical binding motifs (e.g., thioether vs. sulfone analogs) .
- In vitro profiling : Compare IC₅₀ values across analogs to correlate substituent effects with activity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal assays : Validate kinase inhibition with radioactive ATP-binding assays if fluorescence-based methods show variability .
- Cell line specificity : Test across multiple lineages (e.g., primary vs. immortalized cells) to rule out context-dependent effects .
- Metabolic stability : Assess liver microsome degradation to differentiate intrinsic activity vs. pharmacokinetic artifacts .
Q. What in silico approaches predict binding modes and target engagement?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP pockets (e.g., hydrogen bonding with hinge regions) .
- Molecular dynamics (MD) : Simulate ligand-protein complexes (50–100 ns trajectories) to assess binding stability .
- QSAR modeling : Train models on IC₅₀ data to predict activity of untested analogs .
Q. How should stability studies be conducted under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
